molecular formula C19H19ClN2O4S B5174719 ETHYL 2-(4-CHLOROBENZENESULFONAMIDO)-3-(1H-INDOL-3-YL)PROPANOATE

ETHYL 2-(4-CHLOROBENZENESULFONAMIDO)-3-(1H-INDOL-3-YL)PROPANOATE

Cat. No.: B5174719
M. Wt: 406.9 g/mol
InChI Key: LYHHAMGSWWVVHH-UHFFFAOYSA-N
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Description

ETHYL 2-(4-CHLOROBENZENESULFONAMIDO)-3-(1H-INDOL-3-YL)PROPANOATE is a synthetic organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of an indole ring, a chlorobenzene sulfonamide group, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-(4-CHLOROBENZENESULFONAMIDO)-3-(1H-INDOL-3-YL)PROPANOATE typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Chlorobenzene Sulfonamide Group: The chlorobenzene sulfonamide group can be introduced through a sulfonation reaction, where chlorobenzene is reacted with sulfuric acid to form chlorobenzenesulfonic acid, followed by conversion to the sulfonamide using ammonia or an amine.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-(4-CHLOROBENZENESULFONAMIDO)-3-(1H-INDOL-3-YL)PROPANOATE can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form oxindole derivatives.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chlorine atom in the chlorobenzene sulfonamide group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Oxindole derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

ETHYL 2-(4-CHLOROBENZENESULFONAMIDO)-3-(1H-INDOL-3-YL)PROPANOATE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 2-(4-CHLOROBENZENESULFONAMIDO)-3-(1H-INDOL-3-YL)PROPANOATE involves its interaction with specific molecular targets and pathways. The indole ring can interact with various enzymes and receptors, potentially inhibiting their activity. The sulfonamide group can mimic the structure of natural substrates, leading to competitive inhibition of enzyme activity.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 2-(4-METHYLBENZENESULFONAMIDO)-3-(1H-INDOL-3-YL)PROPANOATE: Similar structure but with a methyl group instead of a chlorine atom.

    ETHYL 2-(4-BROMOBENZENESULFONAMIDO)-3-(1H-INDOL-3-YL)PROPANOATE: Similar structure but with a bromine atom instead of a chlorine atom.

Uniqueness

ETHYL 2-(4-CHLOROBENZENESULFONAMIDO)-3-(1H-INDOL-3-YL)PROPANOATE is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine atom can participate in various chemical reactions, making this compound a versatile intermediate in organic synthesis.

Properties

IUPAC Name

ethyl 2-[(4-chlorophenyl)sulfonylamino]-3-(1H-indol-3-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O4S/c1-2-26-19(23)18(11-13-12-21-17-6-4-3-5-16(13)17)22-27(24,25)15-9-7-14(20)8-10-15/h3-10,12,18,21-22H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYHHAMGSWWVVHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CNC2=CC=CC=C21)NS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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